1,2,4-Triazole potassium
Overview
Description
1,2,4-Triazole potassium is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their versatile chemical properties and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Triazole potassium can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazide, which cyclizes to form the triazole ring .
Another method involves the use of nitriles and hydrazines in the presence of a base, such as potassium hydroxide, to form the triazole ring. This method is often preferred for its simplicity and high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as copper or palladium, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazole potassium undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
1,2,4-Triazole potassium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-Triazole potassium involves its ability to interact with various molecular targets through hydrogen bonding, pi-pi interactions, and ion-dipole interactions. These interactions allow the compound to bind to enzymes and receptors, inhibiting their activity and modulating biological pathways . For example, in medicinal applications, this compound can inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar chemical properties but different biological activities.
Tetrazole: A four-nitrogen heterocycle with distinct chemical and biological properties.
Imidazole: A five-membered ring with two nitrogen atoms, commonly used in medicinal chemistry.
Uniqueness
1,2,4-Triazole potassium is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical reactivity and biological activity. Compared to 1,2,3-triazole, this compound has shown higher potency in certain biological assays . Its ability to form stable complexes with metals also makes it valuable in coordination chemistry .
Properties
InChI |
InChI=1S/C2H3N3.K/c1-3-2-5-4-1;/h1-2H,(H,3,4,5); | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCFDVLVYCYDFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NN1.[K] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3KN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703337 | |
Record name | PUBCHEM_53446581 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41253-23-0 | |
Record name | 1H-1,2,4-Triazole, potassium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41253-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PUBCHEM_53446581 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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